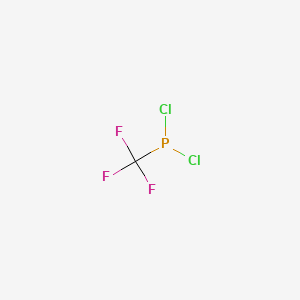

Phosphonous dichloride, (trifluoromethyl)-

Description

Phosphonous dichloride, (trifluoromethyl)-, with the hypothetical formula CF₃PCl₂, is a phosphorus-based compound featuring a trifluoromethyl group (-CF₃) bonded to a phosphorus atom with two chlorine substituents. These compounds are typically reactive intermediates used in organophosphorus synthesis, agrochemicals, and pharmaceuticals.

Properties

IUPAC Name |

dichloro(trifluoromethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2F3P/c2-7(3)1(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNAMKIPNZQAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194939 | |

| Record name | Phosphonous dichloride, (trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-58-9 | |

| Record name | Phosphonous dichloride, (trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonous dichloride, (trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Chlorobis(diethylamino)phosphane and Organolithium Reagents

A more direct approach to synthesize trifluoromethyl-substituted phosphonous dichloride derivatives involves the reaction of chlorobis(diethylamino)phosphane with organolithium reagents bearing trifluoromethyl groups.

- The reaction of chlorobis(diethylamino)phosphane with 2,4-bis(trifluoromethyl)phenyl lithium leads to the formation of 2,4-bis(trifluoromethyl)phenylbis(diethylamino)phosphane.

- Subsequent treatment with gaseous hydrogen bromide (HBr) cleaves the P-N bonds, yielding the corresponding dibromophosphane (RfPBr₂).

- Hydrolysis of the dibromophosphane in dichloromethane produces phosphinic acid derivatives, which are stable and can be further manipulated.

- Reduction of the dibromophosphane with tributyltin hydride selectively affords phosphane (RfPH₂), a key intermediate.

- Oxidation of phosphane to phosphinic acid proceeds with moderate yields.

This synthetic strategy allows for selective incorporation of trifluoromethyl groups and provides access to phosphonous dichloride analogs with tailored substituents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reaction of trifluoromethanesulfonic acid with phosphorus trichloride and chlorine is preferred over phosphorus pentachloride due to better workability and reaction control.

- The dibromophosphane intermediate (RfPBr₂) is a versatile precursor for various trifluoromethyl phosphorus compounds and can be selectively reduced or hydrolyzed to yield different functional groups.

- Quantum chemical calculations indicate significant energy differences between phosphinic acid and phosphonous acid tautomers, explaining the challenges in detecting certain intermediates spectroscopically.

- Flow chemistry methods provide a unified and modular approach to trifluoromethylation, potentially overcoming traditional synthetic limitations and improving environmental impact.

Chemical Reactions Analysis

Types of Reactions

Phosphonous dichloride, (trifluoromethyl)-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonous oxychloride derivatives.

Reduction: Reduction reactions can convert the compound into phosphonous hydrides.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various phosphonous derivatives, such as phosphonous oxychlorides, phosphonous hydrides, and substituted phosphonous compounds .

Scientific Research Applications

Applications in Organic Synthesis

2.1 Trifluoromethylation Reactions

One of the primary applications of phosphonous dichloride is in trifluoromethylation reactions. It serves as a reagent for introducing trifluoromethyl groups into organic molecules, significantly enhancing their biological activity and lipophilicity. This application is particularly valuable in pharmaceuticals and agrochemicals.

| Reaction Type | Example Reaction | Product |

|---|---|---|

| Trifluoromethylation | Trifluoromethylated compound | |

| Synthesis of Phosphonates | Phosphonate ester |

2.2 Catalysis

Phosphonous dichloride is also employed as a catalyst in various organic transformations. Its ability to stabilize intermediates makes it a suitable candidate for facilitating reactions such as Michael additions and cycloadditions.

Case Studies

3.1 Pharmaceutical Applications

A notable study published in ACS Central Science demonstrated the use of phosphonous dichloride in synthesizing phosphine-catalyzed compounds that exhibit significant biological activity. The research highlighted its role in generating β-amino α-diazo carbonyl compounds through innovative catalytic pathways .

3.2 Material Science

In material science, phosphonous dichloride has been investigated for its potential in developing flame-retardant materials. Its incorporation into polymer matrices has shown to enhance thermal stability while imparting desirable mechanical properties.

Environmental Impact and Safety Considerations

While phosphonous dichloride offers numerous applications, it is essential to consider its environmental impact and safety profile. It is classified as a hazardous material due to its reactivity and potential toxicity. Proper handling procedures must be established to mitigate risks associated with exposure.

Mechanism of Action

The mechanism by which phosphonous dichloride, (trifluoromethyl)-, exerts its effects involves its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and interact with enzymes and receptors. The phosphonous moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group is more electronegative than -CH₃ or -CCl₃, likely rendering (trifluoromethyl)phosphonous dichloride less nucleophilic and more resistant to hydrolysis compared to methyl or ethyl analogs .

- Chlorination Resistance: Trichloromethylphosphonous dichloride resists bond cleavage during synthesis due to the stabilizing -CCl₃ group . The -CF₃ analog is expected to exhibit even greater stability.

- Applications: Methyl and ethyl derivatives are precursors to pesticides (e.g., organophosphate insecticides) . The -CF₃ variant may find use in fluorinated pharmaceuticals or flame retardants due to fluorine’s bioactivity and thermal resistance .

Physical and Chemical Properties

- Volatility: Methyl- and ethylphosphonous dichlorides are liquids at room temperature, while phenyl derivatives are solids . The -CF₃ analog is likely a volatile liquid.

- Solubility: All analogs are soluble in nonpolar solvents (e.g., THF, dichloromethane) . The -CF₃ group may enhance solubility in fluorinated solvents.

- Thermal Stability : Phenyl and trichloromethyl derivatives decompose at higher temperatures (>150°C) . The -CF₃ analog is predicted to surpass these thresholds.

Biological Activity

Phosphonous dichloride, (trifluoromethyl)-, also known as trifluoromethylphosphonous dichloride, is a compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Phosphonous dichloride has the chemical formula . The trifluoromethyl group () significantly influences the compound's reactivity and biological properties. This group is known for enhancing lipophilicity and stability, which can affect how the compound interacts with biological systems.

Biological Activity Overview

-

Antimicrobial Properties

- Trifluoromethyl-containing compounds have been shown to exhibit potent antimicrobial activities. For instance, studies have indicated that derivatives with trifluoromethyl groups can inhibit the growth of Gram-positive bacteria, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- The Minimum Inhibitory Concentration (MIC) values for some derivatives are reported to be as low as 0.25 µg/mL, showcasing significant antibacterial potential .

-

Antiviral Activity

- Compounds similar to phosphonous dichloride have demonstrated antiviral properties, particularly against herpes simplex virus (HSV). For example, trifluridine, a fluorinated nucleoside related to phosphonous compounds, is effective in treating herpetic infections by inhibiting viral DNA synthesis .

- The mechanism involves the conversion of trifluridine into its active triphosphate form within infected cells, leading to the incorporation into viral DNA and subsequent inhibition of replication .

-

Potential in Cancer Treatment

- Research indicates that phosphonous dichloride derivatives may also play a role in cancer therapy. Compounds with similar structures have been evaluated for their anticancer activities against various human tumor cell lines .

- For instance, certain substituted pyridazines have shown significant cytotoxic effects on cancer cells, suggesting that trifluoromethylphosphonous compounds could be explored for their potential anticancer properties .

Table 1: Summary of Biological Activities

The biological activity of phosphonous dichloride and its derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many fluorinated compounds act as enzyme inhibitors. For example, the inhibition of viral polymerases or bacterial enzymes can lead to reduced pathogen viability.

- DNA Interaction : The incorporation of these compounds into nucleic acids can disrupt normal cellular processes, particularly in rapidly dividing cells such as those found in tumors.

- Cell Membrane Disruption : The lipophilicity imparted by the trifluoromethyl group may enhance membrane penetration, allowing these compounds to exert their effects more effectively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the laboratory-scale preparation of (trifluoromethyl)phosphonous dichloride?

- Methodology : A common approach involves reacting phosphorus trichloride (PCl₃) with trifluoromethylating agents (e.g., CF₃SiMe₃ or CF₃I) under inert atmospheres (e.g., nitrogen or argon). The reaction typically proceeds at low temperatures (-78°C to 0°C) to control exothermicity. Post-synthesis, distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) is used for purification .

- Key Considerations : Use of anhydrous solvents (e.g., dichloromethane) and rigorous exclusion of moisture to prevent hydrolysis to phosphonic acid derivatives .

Q. What spectroscopic techniques are critical for characterizing (trifluoromethyl)phosphonous dichloride?

- Techniques :

- ³¹P NMR : Identifies the phosphorus environment; shifts typically range from +150 to +200 ppm for phosphonous dichlorides .

- ¹⁹F NMR : Confirms the presence of the trifluoromethyl group (δ ≈ -60 to -70 ppm) .

- IR Spectroscopy : P-Cl stretching vibrations (~500–600 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M]⁺ or [M-Cl]⁺ fragments) validate the molecular formula .

Q. What safety protocols are essential when handling (trifluoromethyl)phosphonous dichloride?

- Protocols :

- Conduct reactions in a fume hood with flame-resistant equipment.

- Use Schlenk lines or gloveboxes for air-sensitive manipulations .

- Employ personal protective equipment (PPE): neoprene gloves, face shields, and flame-retardant lab coats.

- Pre-plan emergency procedures for spills (e.g., smothering with dry sand to prevent pyrophoric ignition) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the reactivity of phosphonous dichloride in cycloaddition reactions?

- Mechanistic Insights : The electron-withdrawing CF₃ group enhances the electrophilicity of the phosphorus center, facilitating nucleophilic attacks in Diels-Alder reactions. Steric hindrance from the CF₃ group can alter regioselectivity in heterocyclic syntheses .

- Experimental Design : Compare reaction rates and product distributions with methyl- or ethyl-substituted analogs. Use kinetic studies (e.g., in situ NMR) to quantify electronic effects .

Q. What computational approaches can elucidate reaction pathways involving (trifluoromethyl)phosphonous dichloride?

- Methods :

- Density Functional Theory (DFT) : Models transition states for reactions with dienes, predicting activation energies and regioselectivity.

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between the CF₃ group and phosphorus .

- Case Study : Simulate the reaction with 1,3-butadiene to compare theoretical vs. experimental yields of phosphonated cycloadducts.

Q. How can isotopic labeling resolve mechanistic ambiguities in hydrolysis studies of (trifluoromethyl)phosphonous dichloride?

- Approach :

- Use ¹⁸O-labeled water to track oxygen incorporation into hydrolysis products (e.g., phosphonic acids).

- ²H NMR with deuterated solvents (e.g., D₂O) to study kinetic isotope effects .

- Data Interpretation : Compare hydrolysis rates in H₂O vs. D₂O to distinguish between associative and dissociative mechanisms.

Q. What contradictions exist in reported thermodynamic stability data, and how can they be reconciled?

- Analysis : Discrepancies in thermal decomposition temperatures (e.g., 80–120°C) may arise from impurities or moisture content.

- Resolution :

- Perform thermogravimetric analysis (TGA) under controlled humidity.

- Validate purity via elemental analysis and HPLC before stability testing .

Key Challenges and Mitigation Strategies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.